1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Catalog No.
S787777
CAS No.
142283-66-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-azaspiro[4.5]decane-2,8-dione

CAS Number

142283-66-7

Product Name

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

IUPAC Name

1-methyl-1-azaspiro[4.5]decane-2,8-dione

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3

InChI Key

LGGAZTKFNISBHK-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC12CCC(=O)CC2

Canonical SMILES

CN1C(=O)CCC12CCC(=O)CC2

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a bicyclic compound characterized by its unique spiro structure, which incorporates both nitrogen and carbon atoms in its framework. The compound features a spiro connection between a five-membered azaspiro ring and a six-membered carbon ring, making it an interesting subject for chemical and biological research. Its molecular formula is C9H13NO2C_9H_{13}NO_2, and it has a molecular weight of approximately 167.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural properties that may influence biological activity.

The reactivity of 1-methyl-1-azaspiro[4.5]decane-2,8-dione can be attributed to the presence of both carbonyl and nitrogen functionalities. These groups allow for various chemical transformations, including:

  • Condensation Reactions: The carbonyl groups can participate in aldol or Mannich reactions, leading to the formation of more complex structures.
  • Reduction Reactions: The compound can be reduced to amines or alcohols, which may enhance its biological activity.
  • Nucleophilic Additions: The electrophilic nature of the carbonyls enables nucleophiles to attack, forming new derivatives that may exhibit different pharmacological properties.

Research indicates that derivatives of 1-methyl-1-azaspiro[4.5]decane-2,8-dione exhibit significant biological activities. For instance, compounds derived from this structure have shown myelostimulating effects in models of induced myelodepression, enhancing the regeneration of lymphocytes and granulocytes in bone marrow hematopoiesis . Additionally, some derivatives have been evaluated for their anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders .

Synthesis of 1-methyl-1-azaspiro[4.5]decane-2,8-dione can be achieved through several methods:

  • Strecker Reaction: This method involves the reaction of cyanohydrin with ammonium carbonate to produce spiroconnected hydantoins.
  • Multi-step Synthesis: A common synthetic route includes:
    • Mixing urea with diethyl oxalate and ammonium carbonate to form a primary product.
    • Subjecting this product to further reactions with concentrated hydrochloric acid and ethylamino acetaldehyde in the presence of potassium ferricyanide to yield the final compound .
  • Cyclization Reactions: Cyclization of suitable precursors under acidic or basic conditions can also lead to the formation of the desired spiro compound.

The unique structure of 1-methyl-1-azaspiro[4.5]decane-2,8-dione makes it suitable for various applications:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activities.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in developing new materials that leverage its unique structural properties.

Interaction studies involving 1-methyl-1-azaspiro[4.5]decane-2,8-dione focus on its binding affinity with various biological targets. Preliminary studies indicate that certain derivatives may interact effectively with receptors involved in hematopoiesis and neuropharmacology. Further research into these interactions could elucidate mechanisms underlying their biological effects and guide the development of new therapeutic agents.

Several compounds share structural similarities with 1-methyl-1-azaspiro[4.5]decane-2,8-dione, including:

Compound NameCAS NumberSimilarity Score
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione749861-03-80.91
2-Azaspiro[4.5]decan-3-one561314-57-60.76
1,7-Diazaspiro[3.5]nonan-2-one1235440-17-10.79
N-(3,5-Dimethyladamantan-1-yl)acetamide19982-07-10.80

These compounds demonstrate varying degrees of similarity based on their structural features and functional groups. The uniqueness of 1-methyl-1-azaspiro[4.5]decane-2,8-dione lies in its specific spiro configuration and the presence of nitrogen atoms within the ring system, which may impart distinct biological activities compared to its analogs.

XLogP3

-0.2

Wikipedia

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Dates

Last modified: 08-15-2023

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